(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate
Description
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate is a benzenesulfonate ester derivative featuring a substituted tetrahydrofuran core. The compound’s structure includes:
- Tetrahydrofuran ring: Modified with a 4-methoxy group, 5,5-dimethyl substituents, and a 2-oxo moiety.
- Benzenesulfonate ester: Attached via a methyl group at the 3-position of the tetrahydrofuran ring.
This structural complexity confers unique physicochemical properties, such as altered solubility and stability compared to simpler benzenesulfonate esters.
Properties
Molecular Formula |
C14H18O6S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
(4-methoxy-5,5-dimethyl-2-oxooxolan-3-yl)methyl benzenesulfonate |
InChI |
InChI=1S/C14H18O6S/c1-14(2)12(18-3)11(13(15)20-14)9-19-21(16,17)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |
InChI Key |
AEJJVZGBQGDFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(=O)O1)COS(=O)(=O)C2=CC=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate typically involves the reaction of 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding alcohol and benzenesulfonic acid.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or neutral conditions.
Major Products
Nucleophilic substitution: Products include substituted tetrahydrofuran derivatives.
Hydrolysis: Products are 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol and benzenesulfonic acid.
Oxidation: Products include 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-one.
Scientific Research Applications
(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate depends on its specific application In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other benzenesulfonate esters, focusing on substituent effects:
Physicochemical Properties
Key differences in solubility and stability are inferred from structural features:
Analytical Methodologies
Chromatographic methods for detecting benzenesulfonate derivatives share similarities:
- Methyl benzenesulfonate : Quantified via HPLC using a mobile phase of acetonitrile/water (45:55) and methyl p-toluenesulfonate as an internal standard .
- Target compound : Likely requires modified HPLC conditions (e.g., adjusted mobile phase ratios or column types) to accommodate higher molecular weight and hydrophobicity.
Research Findings and Implications
Stability and Reactivity
- The tetrahydrofuran ring’s substituents (methoxy, dimethyl, and oxo groups) may reduce the target compound’s reactivity in ester hydrolysis compared to methyl benzenesulfonate. This stability could be advantageous in synthetic applications requiring prolonged shelf life.
- The 2-oxo group may introduce hydrogen-bonding interactions, influencing solubility in polar solvents.
Analytical Challenges
- Unlike methyl benzenesulfonate, the target compound’s complex structure might necessitate advanced analytical techniques (e.g., LC-MS) for precise quantification, especially in mixtures with structurally similar impurities.
Biological Activity
The compound (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate is a synthetic derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, and other pharmacological applications.
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₄O₅S
- Molecular Weight: 270.30 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its anticancer properties, antioxidant capabilities, and antibacterial effects.
Antiproliferative Activity
Research indicates that the compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A549 (Lung) | 0.02 - 0.08 | |
| MCF7 (Breast) | 1.2 - 5.3 | |
| HCT116 (Colon) | 0.04 - 0.06 |
These results suggest that the compound's structure contributes to its effectiveness in inhibiting cancer cell proliferation.
Antioxidant Activity
The compound has also been tested for its antioxidant properties. In vitro assays demonstrated that it possesses significant radical-scavenging ability, comparable to standard antioxidants like ascorbic acid. The results are summarized below:
The antioxidant activity was attributed to the presence of the methoxy group, enhancing the compound's ability to neutralize free radicals.
Antibacterial Activity
In addition to its anticancer and antioxidant properties, the compound has shown antibacterial activity against various strains of bacteria:
These findings indicate that the compound may be useful in developing new antibacterial agents.
Case Studies
Several studies have provided insights into the mechanisms underlying the biological activities of this compound:
- Antiproliferative Mechanism : A study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
- Antioxidant Mechanism : The antioxidant effect was linked to the ability of the compound to donate hydrogen atoms and stabilize free radicals, thus preventing oxidative stress in cellular environments .
- Antibacterial Mechanism : The antibacterial activity was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
